

Technical Guide: Physical Properties of 5-Bromo-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No.: B1268023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **5-Bromo-2-methoxybenzenesulfonyl chloride**, a key intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

5-Bromo-2-methoxybenzenesulfonyl chloride is a benzenesulfonyl chloride derivative.^[1]

The following table summarizes its key physical and chemical properties.

Property	Value	Source(s)
Molecular Formula	$C_7H_6BrClO_3S$	[2]
Molecular Weight	285.54 g/mol	[1] [2]
Appearance	White to off-white crystalline solid/powder	
Melting Point	115-118 °C	[1] [3]
Boiling Point	362.3 ± 32.0 °C (Predicted)	[3]
Density	1.717 g/cm ³	[3]
CAS Number	23095-05-8	[1] [2] [4]
Solubility	Reacts with water; soluble in various organic solvents	
Flash Point	172.9 °C	[5]
Storage Conditions	2-8°C, moisture sensitive	[3]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of solid organic compounds like **5-Bromo-2-methoxybenzenesulfonyl chloride**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline solid using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[\[6\]](#)

Density Measurement of a Solid

The density of a solid is its mass per unit volume. For a solid, this can be determined using the liquid displacement method based on Archimedes' principle.

Apparatus:

- Analytical balance
- Beaker
- A liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent)
- A fine thread or a sample holder for suspending the solid

Procedure:

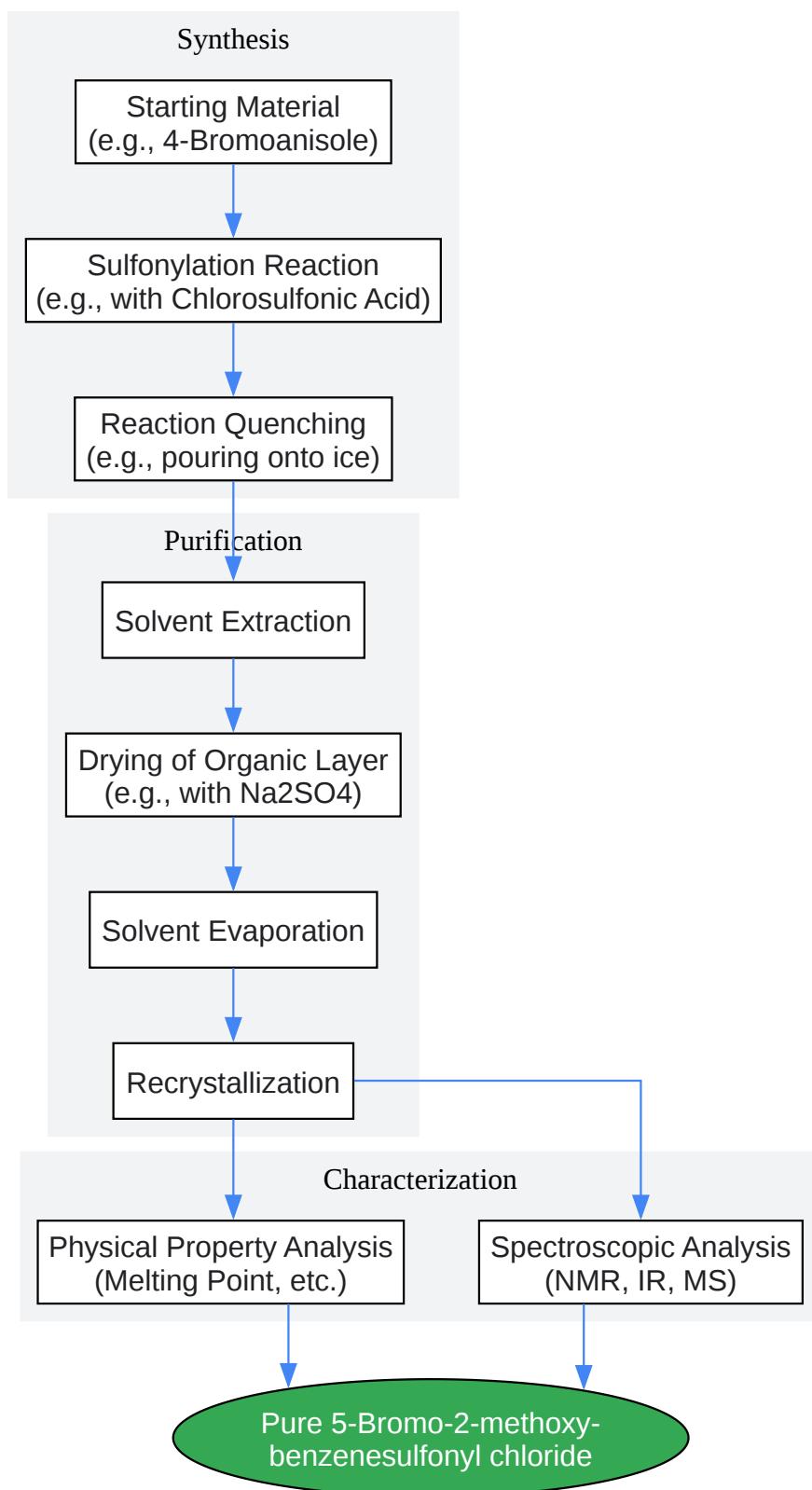
- Weigh the solid sample in the air and record its mass (m_{air}).
- Suspend the solid from the balance hook using a fine thread and immerse it completely in a beaker containing the liquid of known density (ρ_{liquid}). Ensure no air bubbles are adhering to the solid's surface.
- Record the apparent mass of the solid while submerged in the liquid (m_{liquid}).
- The volume of the solid (V_{solid}) is calculated from the mass of the displaced liquid: $V_{\text{solid}} = (m_{\text{air}} - m_{\text{liquid}}) / \rho_{\text{liquid}}$
- The density of the solid (ρ_{solid}) is then calculated as: $\rho_{\text{solid}} = m_{\text{air}} / V_{\text{solid}}$

Solubility Assessment

Solubility tests determine the ability of a solid to dissolve in a particular solvent. "Like dissolves like" is a general principle, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Apparatus:

- Small test tubes
- Spatula
- A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)


Procedure:

- Place approximately 10-20 mg of the solid into a small test tube.
- Add about 1 mL of the chosen solvent to the test tube.
- Gently agitate or vortex the mixture for about one minute.
- Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

- If the solid does not dissolve at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility. Note any changes upon cooling.
- It is important to note that **5-Bromo-2-methoxybenzenesulfonyl chloride** is reactive with water and other protic solvents, leading to hydrolysis. Therefore, solubility in these solvents will be accompanied by a chemical reaction.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a sulfonyl chloride, which is applicable to **5-Bromo-2-methoxybenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 5-Bromo-2-methoxybenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268023#5-bromo-2-methoxybenzenesulfonyl-chloride-physical-properties\]](https://www.benchchem.com/product/b1268023#5-bromo-2-methoxybenzenesulfonyl-chloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com